Azepan-3-ol
Overview
Description
Azepan-3-ol, also known as 3-azepanol, is a seven-membered heterocyclic compound containing a nitrogen atom and a hydroxyl group. It is a versatile chemical with significant potential in various scientific fields due to its unique structure and properties.
Mechanism of Action
Target of Action
Azepan-3-ol, also known as an azepanylcarbazole amino alcohol, has been identified as a potential antiplasmodial agent The primary target of this compound is not explicitly mentioned in the available literature
Mode of Action
It is known to exhibit long-lasting and fast-acting in vivo antiplasmodial efficacy . This suggests that it may interact with its targets in a way that inhibits the growth or replication of Plasmodium parasites, which are responsible for malaria.
Pharmacokinetics
It is known to have a long-lasting effect in vivo, suggesting that it may have favorable pharmacokinetic properties that allow it to maintain its efficacy over an extended period .
Result of Action
The primary result of this compound’s action is its antiplasmodial activity. It has been shown to be effective in vivo, suggesting that it can inhibit the growth or replication of Plasmodium parasites . This could potentially alleviate the symptoms of malaria and prevent the disease from progressing.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepan-3-ol can be synthesized through several methods. One common approach involves the reduction of caprolactam in the presence of a metal reducer under inert gas conditions . Another method includes the organocatalyzed domino synthesis, which involves the annulation of ambident electrophilic and 1,4-bis-nucleophilic a-ketoamides with 1,3-bis-electrophilic enals .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using caprolactam as a starting material. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions: Azepan-3-ol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form azepan-3-one.
Reduction: Further reduction can yield azepane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Metal hydrides such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride can be used for converting the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Azepan-3-one
Reduction: Azepane
Substitution: Various substituted azepanes depending on the reagents used.
Scientific Research Applications
Azepan-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Azepan-3-ol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Similar compounds include:
Azepane: Lacks the hydroxyl group, making it less reactive in certain reactions.
Azepan-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
Oxazepane: Contains an oxygen atom in the ring, altering its chemical behavior.
This compound stands out due to its balanced reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
azepan-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-6-3-1-2-4-7-5-6/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIMYOUDBYVEIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611833 | |
Record name | Azepan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-65-6 | |
Record name | Azepan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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